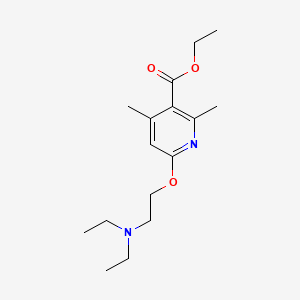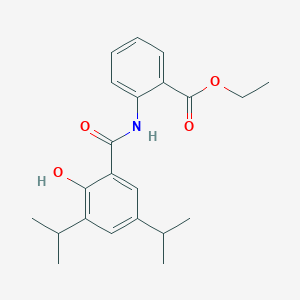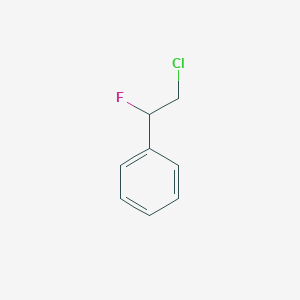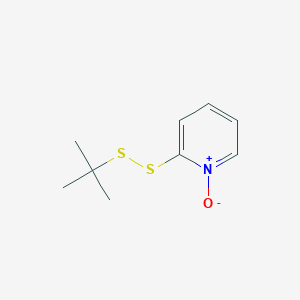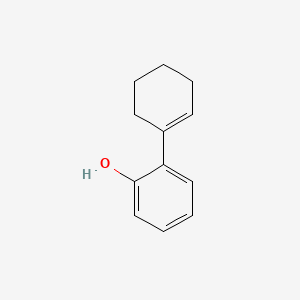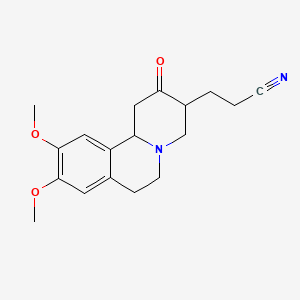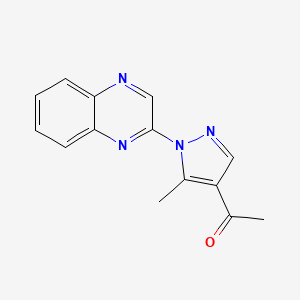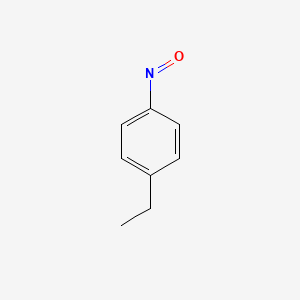
5-(Dimethylamino)hept-6-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)hept-6-YN-1-OL is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a dimethylamino group attached to a hept-6-yn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)hept-6-YN-1-OL typically involves a multi-step process. One common method starts with the preparation of a hept-6-yn-1-ol intermediate, which is then subjected to a series of reactions to introduce the dimethylamino group. The key steps include:
Alkyne Formation: Starting from pent-4-yn-1-ol, the compound undergoes a series of reactions to form hept-6-yn-1-ol.
Amination: The hept-6-yn-1-ol is then reacted with dimethylamine under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethylamino)hept-6-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Dimethylamino)hept-6-YN-1-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)hept-6-YN-1-OL involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the alkyne group can undergo cycloaddition reactions. These interactions enable the compound to modulate biological pathways and enzyme activities .
Comparison with Similar Compounds
Hept-6-yn-1-ol: Lacks the dimethylamino group, making it less versatile in certain reactions.
5-(Methylamino)hept-6-YN-1-OL: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and applications.
5-(Ethylamino)hept-6-YN-1-OL: Contains an ethylamino group, which alters its chemical properties compared to the dimethylamino derivative.
Uniqueness: 5-(Dimethylamino)hept-6-YN-1-OL is unique due to the presence of both the dimethylamino and alkyne groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
22056-93-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-(dimethylamino)hept-6-yn-1-ol |
InChI |
InChI=1S/C9H17NO/c1-4-9(10(2)3)7-5-6-8-11/h1,9,11H,5-8H2,2-3H3 |
InChI Key |
WEKCIHKBAPKMCO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CCCCO)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




